Cas no 845823-24-7 (1-(Trimethylsilyl)-4-chloro-3-methylbenzene)

1-(Trimethylsilyl)-4-chloro-3-methylbenzene 化学的及び物理的性質
名前と識別子
-
- 1-(TRIMETHYLSILYL)-4-CHLORO-3-METHYLBENZENE
- (4-chloro-3-methylphenyl)-trimethylsilane
- 5-(Trimethylsilyl)-2-chlorotoluene
- (4-CHLORO-3-METHYLPHENYL)TRIMETHYLSILANE
- 1-(Trimethylsilyl)-4-chloro-3-methylbenzene
-
- MDL: MFCD06201841
- インチ: 1S/C10H15ClSi/c1-8-7-9(12(2,3)4)5-6-10(8)11/h5-7H,1-4H3
- InChIKey: FUWSFLGXGSIQQN-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=CC=1C)[Si](C)(C)C
計算された属性
- せいみつぶんしりょう: 198.0631547g/mol
- どういたいしつりょう: 198.0631547g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 150
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0
1-(Trimethylsilyl)-4-chloro-3-methylbenzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB167215-5 g |
1-(Trimethylsilyl)-4-chloro-3-methylbenzene; 96% |
845823-24-7 | 5 g |
€1,373.40 | 2023-07-20 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1809808-1g |
1-(Trimethylsilyl)-4-Chloro-3-methylbenzene |
845823-24-7 | ≥95% | 1g |
¥16958.00 | 2024-07-28 | |
abcr | AB167215-1g |
1-(Trimethylsilyl)-4-chloro-3-methylbenzene, 96%; . |
845823-24-7 | 96% | 1g |
€1621.70 | 2025-02-15 | |
abcr | AB167215-1 g |
1-(Trimethylsilyl)-4-chloro-3-methylbenzene; 96% |
845823-24-7 | 1 g |
€594.40 | 2023-07-20 | ||
Fluorochem | 023204-5g |
1-(Trimethylsilyl)-4-chloro-3-methylbenzene |
845823-24-7 | 96% | 5g |
£981.00 | 2022-03-01 | |
Fluorochem | 023204-1g |
1-(Trimethylsilyl)-4-chloro-3-methylbenzene |
845823-24-7 | 96% | 1g |
£394.00 | 2022-03-01 | |
abcr | AB167215-5g |
1-(Trimethylsilyl)-4-chloro-3-methylbenzene; 96% |
845823-24-7 | 5g |
€1373.40 | 2023-09-16 |
1-(Trimethylsilyl)-4-chloro-3-methylbenzene 関連文献
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
-
J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
-
Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
-
Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
-
Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
-
Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
-
Lauro Oliver Paz-Borbón,Andres López-Martínez,Ignacio L. Garzón,Alvaro Posada-Amarillas,Henrik Grönbeck Phys. Chem. Chem. Phys., 2017,19, 17845-17855
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
1-(Trimethylsilyl)-4-chloro-3-methylbenzeneに関する追加情報
Introduction to 1-(Trimethylsilyl)-4-chloro-3-methylbenzene (CAS No. 845823-24-7)
1-(Trimethylsilyl)-4-chloro-3-methylbenzene, identified by its CAS number 845823-24-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound, characterized by its unique structural features, serves as a valuable intermediate in the synthesis of various biologically active molecules. The presence of a trimethylsilyl (TMS) group and a chloro substituent on a methylbenzene backbone imparts distinct reactivity and stability, making it a versatile building block for further chemical transformations.
The trimethylsilyl moiety, known for its excellent protecting group properties, enhances the compound's utility in multi-step synthetic pathways. This group effectively shields reactive hydroxyl or carboxylic functionalities during reactions, allowing for selective modifications elsewhere in the molecule. Additionally, the chloro substituent at the para position relative to the methyl group introduces electrophilic aromatic substitution potential, facilitating further functionalization through techniques such as nucleophilic aromatic substitution or cross-coupling reactions.
In recent years, research involving 1-(Trimethylsilyl)-4-chloro-3-methylbenzene has expanded into novel therapeutic applications. Studies have demonstrated its role as a precursor in the development of small-molecule inhibitors targeting various enzymatic pathways. For instance, derivatives of this compound have been explored in the synthesis of kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The stability provided by the trimethylsilyl group allows for precise control over reaction conditions, enabling the formation of complex heterocyclic structures that mimic natural product scaffolds.
The pharmaceutical industry has also leveraged this compound in the design of drug candidates with improved pharmacokinetic profiles. By incorporating the chloro and trimethylsilyl groups, chemists can modulate lipophilicity and metabolic stability, key factors influencing drug efficacy and bioavailability. Recent advances in computational chemistry have further highlighted the potential of 1-(Trimethylsilyl)-4-chloro-3-methylbenzene as a scaffold for virtual screening campaigns. Molecular docking studies suggest that its structural motif can interact with biological targets such as protein kinases and transcription factors, offering promising avenues for drug discovery.
Beyond pharmaceutical applications, this compound finds utility in materials science, particularly in the synthesis of advanced polymers and liquid crystals. The aromatic ring system combined with functional groups like chloro and trimethylsilyl allows for tailored thermal and mechanical properties in polymer matrices. Researchers have investigated its incorporation into conductive polymers and organic semiconductors, where its electron-deficient nature contributes to charge transport capabilities. Such materials are integral to next-generation electronic devices, including flexible displays and solar cells.
The synthesis of 1-(Trimethylsilyl)-4-chloro-3-methylbenzene itself is a testament to modern synthetic methodologies. Traditional approaches often involve Friedel-Crafts alkylation followed by halogenation and silylation steps. However, recent innovations have streamlined these processes using transition-metal catalysis or photochemical activation. For example, palladium-catalyzed cross-coupling reactions have enabled more efficient introductions of functional groups while minimizing byproduct formation. Such improvements align with green chemistry principles by reducing waste and energy consumption.
Economic considerations also play a crucial role in the adoption of this compound in industrial settings. The scalability of its synthesis impacts production costs significantly. Recent patents have focused on optimizing reaction conditions to enhance yield and purity without compromising cost-effectiveness. Additionally, advancements in continuous flow chemistry offer scalable alternatives to batch processing, further facilitating large-scale preparations for commercial applications.
The environmental impact of utilizing 1-(Trimethylsilyl)-4-chloro-3-methylbenzene is another area of growing interest. While silylated compounds are generally stable under normal conditions, their degradation products must be carefully managed to avoid ecological harm. Researchers are exploring biodegradable analogues or alternative protecting groups that mitigate environmental persistence without sacrificing synthetic utility. Such efforts ensure that advancements in pharmaceutical chemistry remain sustainable long-term.
Future directions for research on this compound include exploring its role in medicinal chemistry beyond kinase inhibition. Preliminary data suggest potential applications in antiviral and anti-inflammatory therapies due to its ability to modulate enzyme activity through non-covalent interactions. Furthermore, interdisciplinary collaborations between organic chemists and bioinformaticians are expected to uncover new biological targets for derivatives of this scaffold.
In conclusion,1-(Trimethylsilyl)-4-chloro-3-methylbenzene (CAS No. 845823-24-7) represents a cornerstone molecule with broad applicability across multiple scientific domains. Its unique structural features enable diverse synthetic possibilities while serving as a foundation for innovative drug discovery and material development. As research continues to uncover new methodologies and applications,this compound will undoubtedly remain at the forefront of chemical innovation.
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